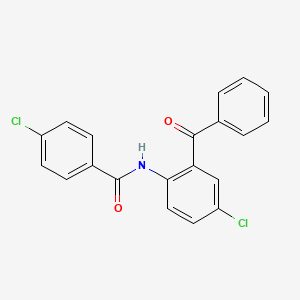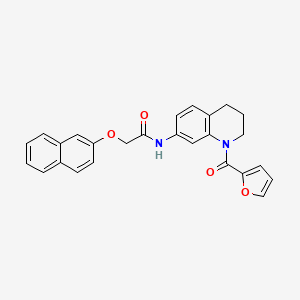
1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride, also known as PTOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound belongs to the class of beta-adrenergic receptor antagonists and has been studied for its mechanism of action and physiological effects. In
作用機序
The mechanism of action of 1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride involves the selective blockade of beta-2 adrenergic receptors. This leads to a decrease in the activity of the sympathetic nervous system, which is responsible for the fight or flight response. By blocking beta-2 adrenergic receptors, 1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride reduces the activity of the sympathetic nervous system, resulting in a decrease in heart rate, blood pressure, and bronchodilation. 1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride has also been shown to inhibit the activity of the enzyme adenylate cyclase, which is involved in the production of cyclic AMP, a second messenger molecule that plays a crucial role in cellular signaling.
Biochemical and Physiological Effects
1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate, blood pressure, and bronchodilation, which are all regulated by the sympathetic nervous system. 1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride has also been shown to inhibit the activity of adenylate cyclase, leading to a decrease in cyclic AMP production. In addition, 1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride has been shown to have anti-inflammatory effects and may play a role in the regulation of glucose metabolism.
実験室実験の利点と制限
1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride has several advantages as a tool compound for scientific research. It has high selectivity for beta-2 adrenergic receptors, making it a useful tool for investigating the role of these receptors in various physiological processes. 1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride is also stable and can be synthesized in high yields and purity, making it a suitable compound for laboratory experiments.
However, there are also some limitations to the use of 1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride in laboratory experiments. It has a relatively short half-life, which may limit its usefulness in some experiments. In addition, 1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride has been shown to have off-target effects on other receptors, which may complicate the interpretation of experimental results.
将来の方向性
For research include the investigation of the role of beta-2 adrenergic receptors in glucose metabolism and the development of more selective compounds.
合成法
1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride can be synthesized through a multi-step process that involves the reaction of 2-pyridinethiol with 3-(m-tolyloxy)propan-2-ol in the presence of a catalyst. The resulting product is then purified through recrystallization and converted to its hydrochloride salt form. The synthesis of 1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
科学的研究の応用
1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride has been extensively studied for its potential applications in biomedical research. It has been shown to selectively block the beta-adrenergic receptor subtype beta-2, which is involved in the regulation of heart rate, blood pressure, and bronchodilation. 1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride has been used as a tool compound to investigate the role of beta-2 adrenergic receptors in various physiological processes, including cardiovascular function, airway smooth muscle contraction, and glucose metabolism.
特性
IUPAC Name |
1-(3-methylphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S.ClH/c1-12-5-4-6-14(9-12)18-10-13(17)11-19-15-7-2-3-8-16-15;/h2-9,13,17H,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXJQAUDMUKSKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CSC2=CC=CC=N2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

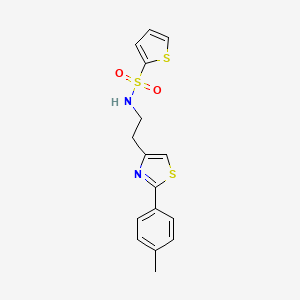
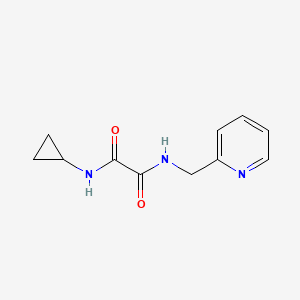

![Tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate](/img/structure/B2946278.png)

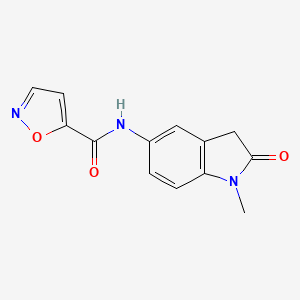
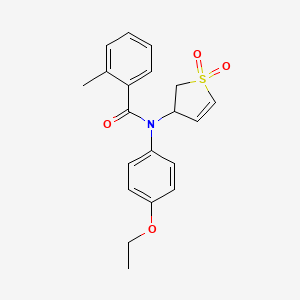
![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2946288.png)
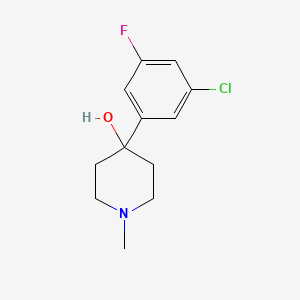
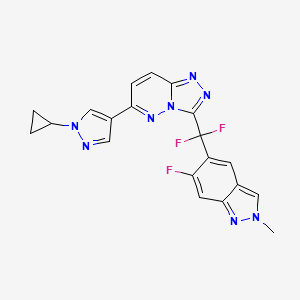
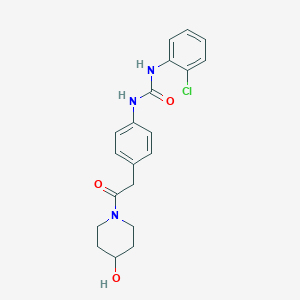
![2-methoxy-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2946293.png)
